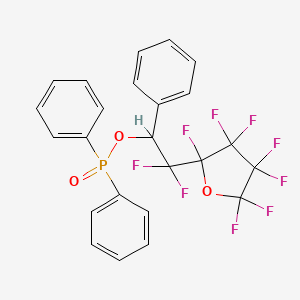

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenylphosphinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated compounds and phosphinate derivatives have attracted significant interest due to their unique chemical and physical properties, which make them valuable for various applications in materials science, organic synthesis, and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves nucleophilic substitution reactions, where fluorinated alkyl groups are introduced to achieve desired properties, such as enhanced stability or altered electronic characteristics (Facchetti et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds reveals the influence of fluorination on molecular geometry, electron distribution, and intermolecular interactions. X-ray diffraction and NMR spectroscopy are commonly used techniques for characterizing these structures (Jones & Bembenek, 1996).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine atoms. This reactivity is utilized in various chemical reactions, including polymerization, to synthesize materials with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as thermal stability, melting and boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorination can lead to materials that are resistant to heat and chemical attacks, making them suitable for high-performance applications (Yeo, Goh, Ku, & You, 2015).

Chemical Properties Analysis

The chemical properties of phosphinate derivatives, including their reactivity, stability, and interactions with various reagents, are critical for their application in organic synthesis and material science. Studies have shown that these compounds can act as ligands in complex formations, influencing the electronic and structural properties of the resulting materials (Hillebrand et al., 1998).

Wissenschaftliche Forschungsanwendungen

Fluorination Processes

- The compound is relevant in studies exploring the fluorination of various aromatic molecules, where the yields of fluorinated products and regioselectivity are influenced by the reagent structure and reaction conditions (Zupan, Iskra, & Stavber, 1996).

Semiconductor Research

- It plays a role in the synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, useful in semiconductor research (Facchetti et al., 2004).

Novel Water-Soluble Phosphines

- Useful in the production of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, significant in the development of new phosphine ligands (Herd et al., 2002).

Synthesis of Difluorinated Pseudopeptides

- Involved in the preparation of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, highlighting its utility in peptide synthesis (Gouge, Jubault, & Quirion, 2004).

Hypervalent, Low-Coordinate Phosphorus(III) Centers

- Aids in the study of hypervalent, low-coordinate phosphorus(III) centers in complexes with chelate ligands, significant in the field of inorganic chemistry (Burford et al., 2005).

Optical Waveguiding Applications

- Relevant in the creation of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) for optical waveguiding applications, showcasing its importance in material science (Qi et al., 2005).

Study of Radical Cation in Electrophilic Fluorination

- Plays a part in the investigation of radical cation in electrophilic fluorination by ESI-MS, contributing to the understanding of fluorination mechanisms (Zhang et al., 2005).

Eigenschaften

IUPAC Name |

2-(2-diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F9O3P/c25-20(26,23(31)21(27,28)22(29,30)24(32,33)36-23)19(16-10-4-1-5-11-16)35-37(34,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIHAKPWOCEZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F9O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)